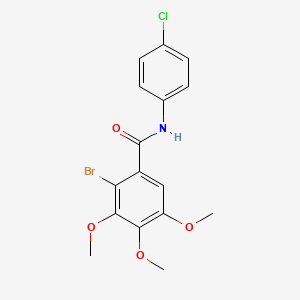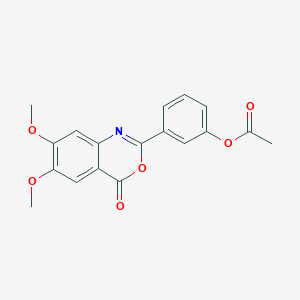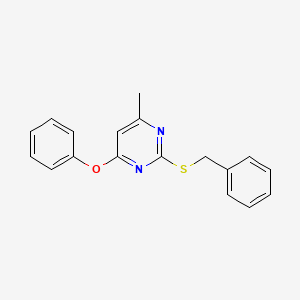
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide, also known as BTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities. BTB has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of the proteasome by binding to the active site of the enzyme. This binding results in the inhibition of proteasome activity, leading to the accumulation of misfolded and damaged proteins within cells. This accumulation can trigger a variety of cellular responses, including apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its proteasome inhibitory activity, 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of other enzymes, including the chymotrypsin-like activity of the proteasome. 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent in the treatment of cancer.
実験室実験の利点と制限
One of the key advantages of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is its specificity for the proteasome. This specificity allows researchers to selectively target the proteasome, without affecting other cellular processes. Additionally, 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit potent proteasome inhibitory activity, making it a valuable tool for researchers studying the proteasome. However, one limitation of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. Additionally, researchers are exploring the potential of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide as a therapeutic agent in the treatment of cancer and other diseases. Finally, researchers are investigating the potential of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide as a tool for studying the role of the proteasome in various cellular processes.
合成法
The synthesis of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide involves several steps, starting with the reaction of 4-chloro-3,5-dimethoxybenzoic acid with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with 2-bromo-3,4,5-trimethoxyaniline in the presence of a base to form the final product. The synthesis of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been optimized to yield high purity and yield, making it readily available for research purposes.
科学的研究の応用
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its potential as a proteasome inhibitor. Proteasomes are large protein complexes that play a critical role in the degradation of intracellular proteins. Inhibition of proteasome activity has been shown to have therapeutic potential in cancer treatment, as well as in the treatment of other diseases such as neurodegenerative disorders.
特性
IUPAC Name |
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-12-8-11(13(17)15(23-3)14(12)22-2)16(20)19-10-6-4-9(18)5-7-10/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTMUXSRUVMADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)
![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)
![N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5795776.png)
![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B5795789.png)
![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)


![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)
![2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)